molecular formula C4H8N2O3S B064889 2-(Carbamoylamino)-3-sulfanylpropanoic acid CAS No. 173144-48-4

2-(Carbamoylamino)-3-sulfanylpropanoic acid

Cat. No. B064889
M. Wt: 164.19 g/mol
InChI Key: APFSAMXTZRYBKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Carbamoylamino)-3-sulfanylpropanoic acid, also known as cysteine carbamoylation product, is a naturally occurring amino acid that plays a crucial role in several biochemical processes. It is a non-proteinogenic amino acid that is synthesized in the body and is also found in various food sources.

Mechanism Of Action

The mechanism of action of 2-(Carbamoylamino)-3-sulfanylpropanoic acid is not fully understood. However, it is believed to act as a nucleophile, which can react with electrophilic species and protect proteins from oxidative damage. It can also act as a reducing agent and donate electrons to reactive oxygen species, thereby neutralizing their harmful effects.

Biochemical And Physiological Effects

2-(Carbamoylamino)-3-sulfanylpropanoic acid has several biochemical and physiological effects. It has been found to be involved in the regulation of cellular redox status, which is important for maintaining cellular homeostasis. It also plays a crucial role in the synthesis of glutathione, which is an important antioxidant in the body. Additionally, it has been found to have anti-inflammatory and anti-apoptotic effects.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(Carbamoylamino)-3-sulfanylpropanoic acid in lab experiments include its ability to regulate redox homeostasis and protein folding. It can also be used to study the role of 2-(Carbamoylamino)-3-sulfanylpropanoic acid in various biochemical processes. However, the limitations of using 2-(Carbamoylamino)-3-sulfanylpropanoic acid in lab experiments include its potential to react with other molecules and form adducts, which can interfere with the results.

Future Directions

There are several future directions for research on 2-(Carbamoylamino)-3-sulfanylpropanoic acid. One direction is to study its role in the regulation of gene expression and protein synthesis. Another direction is to investigate its potential as a therapeutic agent for the treatment of oxidative stress-related diseases. Additionally, further research is needed to understand the mechanism of action of 2-(Carbamoylamino)-3-sulfanylpropanoic acid and its interactions with other molecules in the body.
Conclusion:
In conclusion, 2-(Carbamoylamino)-3-sulfanylpropanoic acid is a non-proteinogenic amino acid that plays a crucial role in several biochemical processes. It is synthesized in the body and can also be obtained from dietary sources. It has been extensively studied for its role in the regulation of redox homeostasis, protein folding, and gene expression. It has several biochemical and physiological effects, including its ability to regulate cellular redox status and synthesis of glutathione. While it has advantages for lab experiments, it also has limitations. There are several future directions for research on 2-(Carbamoylamino)-3-sulfanylpropanoic acid, including its potential as a therapeutic agent for the treatment of oxidative stress-related diseases.

Synthesis Methods

2-(Carbamoylamino)-3-sulfanylpropanoic acid is synthesized in the body through the transsulfuration pathway, which involves the conversion of methionine to 2-(Carbamoylamino)-3-sulfanylpropanoic acid. It can also be obtained from dietary sources such as meat, fish, and dairy products.

Scientific Research Applications

2-(Carbamoylamino)-3-sulfanylpropanoic acid has been extensively studied for its role in various biochemical processes. It has been found to be involved in the regulation of redox homeostasis, protein folding, and gene expression. It also plays a crucial role in the synthesis of glutathione, which is an important antioxidant in the body.

properties

IUPAC Name

2-(carbamoylamino)-3-sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3S/c5-4(9)6-2(1-10)3(7)8/h2,10H,1H2,(H,7,8)(H3,5,6,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFSAMXTZRYBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)N)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Carbamoylamino)-3-sulfanylpropanoic acid

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